Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is systematically named according to IUPAC rules as follows:

- Parent structure : Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom.

- Substituents :

- A tert-butoxycarbonyl (Boc) group at position 1, forming a carbamate.

- A (benzylamino)methyl group at position 3, consisting of a methylene bridge (-CH$$_2$$-) linked to a benzylamine moiety.

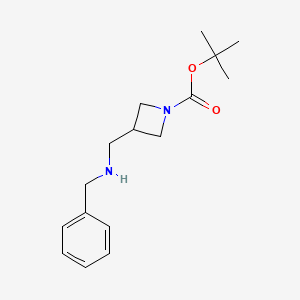

The structural formula (Figure 1) highlights the azetidine core, Boc protecting group, and benzylaminomethyl side chain. The molecular formula is C$${16}$$H$${24}$$N$${2}$$O$${2}$$ , with a molecular weight of 276.38 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C$${16}$$H$${24}$$N$${2}$$O$${2}$$ |

| Molecular Weight | 276.38 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(CNCC2=CC=CC=C2)C1 |

| Hybridization (N) | sp$$^3$$ |

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers:

The Boc group enhances solubility in organic solvents, while the benzylaminomethyl side chain introduces potential for hydrogen bonding and π-π interactions.

Stereochemical Considerations and Conformational Analysis

Azetidine rings exhibit puckered conformations due to ring strain (~25.4 kcal/mol). Key stereochemical features include:

- Ring Puckering : The azetidine core adopts a non-planar conformation to alleviate angle strain. Substituents influence the puckering angle (φ), with bulky groups favoring equatorial positions.

- Nitrogen Hybridization : The sp$$^3$$-hybridized nitrogen allows for pyramidal inversion, though restricted by the Boc group’s steric bulk.

- Side-Chain Dynamics : The (benzylamino)methyl group rotates freely, enabling adaptive binding in synthetic intermediates.

Conformational studies using electron diffraction and computational models suggest a predominant twist-boat conformation with φ ≈ 35–40°. The Boc group’s steric demand further stabilizes this geometry by minimizing 1,3-diaxial interactions.

Properties

IUPAC Name |

tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIROIAIOANJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697016 | |

| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177947-98-7 | |

| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

Procedure

-

Activation : 1-Boc-3-aminoazetidine (2.2 g, 12.78 mmol) is dissolved in DCM (20 mL) under nitrogen and cooled to 0°C.

-

Aldehyde Addition : Benzaldehyde (1.35 g, 12.78 mmol) is added dropwise.

-

Reduction : STAB (8.13 g, 38.34 mmol) is introduced, and the mixture is stirred overnight at room temperature.

-

Workup : The reaction is quenched with water, extracted with DCM, washed with brine, dried (Na₂SO₄), and concentrated.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless oil.

Key Advantages

-

High regioselectivity due to STAB’s mild reducing properties.

-

Compatibility with acid-sensitive tert-butoxycarbonyl (Boc) groups.

Microchannel Reactor-Assisted Oxidation

A green chemistry approach employs a microchannel reactor for oxidizing tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate, a precursor for subsequent reductive amination.

Reaction Conditions

Procedure

-

Oxidation : The hydroxyazetidine derivative (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) are premixed in DCM and fed into the reactor alongside H₂O₂.

-

Separation : The organic phase is washed with water and concentrated.

-

Crystallization : The residue is dissolved in n-heptane, seeded, and cooled to −5°C to afford the ketone intermediate.

Key Advantages

-

Rapid reaction kinetics and reduced side products.

La(OTf)₃-Catalyzed Azetidine Ring Formation

Intramolecular aminolysis of cis-3,4-epoxy amines using lanthanum triflate (La(OTf)₃) provides a novel route to functionalized azetidines, which can be further derivatized.

Reaction Conditions

Procedure

-

Epoxide Preparation : cis-3,4-Epoxy amines are synthesized via epoxidation of allylic amines.

-

Cyclization : La(OTf)₃ catalyzes 4-exo-tet ring closure at reflux, forming the azetidine core.

-

Functionalization : The ketone intermediate undergoes reductive amination with benzylamine to install the benzylamino group.

Key Advantages

-

High regioselectivity for azetidine over pyrrolidine byproducts.

-

Tolerance for diverse substituents (e.g., benzyl, tert-butyl).

Industrial-Scale Alkylation and Deprotection

A patent-derived method highlights alkylation of azetidine derivatives followed by Boc deprotection.

Reaction Conditions

Procedure

-

Alkylation : 3-Aminoazetidine is treated with benzyl chloroformate in DCM/TEA.

-

Boc Protection : tert-Butyl chloroformate is added to the free amine.

-

Acidic Deprotection : TFA cleaves the Boc group, yielding the primary amine for further benzylation.

Key Advantages

Comparative Analysis of Synthetic Routes

Critical Considerations in Synthesis

Purification Challenges

Functional Group Compatibility

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be employed to modify the azetidine ring or the benzylamino group, potentially leading to the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as a building block in the synthesis of bioactive molecules. Azetidines, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are increasingly important due to their presence in numerous natural products and pharmaceuticals. They often exhibit diverse biological activities, making them valuable in drug design.

Anticancer Agents

Research indicates that azetidine derivatives can be tailored to enhance their efficacy against cancer cells. For instance, studies have demonstrated that modifications to the azetidine ring can yield compounds with improved activity against specific cancer types. The synthesis of various azetidine derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for developing new anticancer therapies .

Neuropharmacology

The compound has been investigated for its potential use in neuropharmacological applications. Its structural features may facilitate interactions with targets involved in neurological disorders. For example, studies have explored azetidine derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), which plays a role in neuroinflammation and pain modulation .

Synthesis and Functionalization

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecular architectures.

Synthetic Pathways

Recent advancements have highlighted efficient synthetic routes to obtain this compound, including one-pot reactions that streamline the process. For instance, the use of strain-release reactions has been reported to facilitate the preparation of azetidine derivatives on a gram scale, enhancing their accessibility for research purposes .

Functionalization Strategies

The compound can be functionalized through various methods, such as alkylation and acylation, to introduce different substituents that can significantly alter its biological properties. This flexibility allows researchers to design compounds with targeted activities, expanding the library of potential pharmaceuticals derived from azetidines .

Case Studies

Several studies exemplify the applications of this compound in drug discovery:

Mechanism of Action

The mechanism of action of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups : Fluorine (e.g., PBN20120081) increases electronegativity, improving metabolic stability and binding affinity in drug candidates .

- Leaving Groups: Bromine in tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate facilitates substitution reactions, contrasting with the benzylamino group’s role in hydrogen bonding .

- Polarity: Hydroxymethyl and methoxy-oxoethyl groups enhance solubility in aqueous environments compared to the hydrophobic benzylamino-methyl group .

Physical and Chemical Properties

- Melting Points: Compounds with aromatic substituents (e.g., benzylamino, quinolinyl) exhibit higher melting points due to π-π stacking .

- LogP Values : The bromoethyl derivative (LogP ~2.5) is more lipophilic than the hydroxymethyl analog (LogP ~0.8), influencing biodistribution .

- Reactivity : The Boc group in all compounds allows selective deprotection under acidic conditions, enabling modular synthesis .

Biological Activity

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, with the CAS number 177947-98-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 250.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is thought to act as an inhibitor in specific biochemical pathways, potentially modulating inflammatory responses and exhibiting anti-cancer properties.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Reduction : Significant reductions in TNF-alpha and IL-6 levels were observed when treated with the compound.

Case Studies

-

Study on Cancer Cell Lines :

- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.

- Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic application in breast cancer treatment.

-

Inflammation Model :

- In a controlled experiment using LPS-induced inflammation in murine macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines.

- This supports its potential use as an anti-inflammatory agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 177947-98-7 |

| IC50 (MCF-7) | ~10 µM |

| IC50 (HeLa) | ~20 µM |

| IC50 (A549) | ~30 µM |

Q & A

Q. Table: Stereoselective Reaction Parameters

| Parameter | Optimal Condition | Impact on Selectivity |

|---|---|---|

| Catalyst | Ni(COD)/(R)-BINAP | >90% ee |

| Temperature | −78°C | Reduces epimerization |

| Reaction Time | 12–24 hours | Ensures completion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.